2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in drug development. This compound features a piperazine core, which is a common structural motif in many pharmacologically active compounds. The presence of a chloro and trifluoromethyl group on the pyridine ring enhances its biological activity and solubility characteristics.
The compound's structure suggests it may be derived from various synthetic pathways involving piperazine derivatives and halogenated pyridines. The specific synthesis routes can vary based on the desired properties and applications of the final product.
This compound can be classified as:
The synthesis of 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol typically involves multiple steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification.
The molecular structure of 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol can be represented by its chemical formula C_{13}H_{14}ClF_3N_2O.
Key structural data includes:
The compound can participate in various chemical reactions typical for alcohols and piperazine derivatives:
Reaction conditions such as temperature, solvent, and catalysts are crucial for achieving desired outcomes without side reactions.
The mechanism of action for 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol primarily relates to its interactions with biological targets, potentially involving:
Quantitative data on binding affinities and inhibition constants would typically be generated through pharmacological assays.
2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol has potential applications in:
Piperazine-ethanol hybrids constitute a cornerstone of CNS therapeutics due to their dual capacity for hydrogen bonding and conformational flexibility. The ethanol linker in 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol extends from the piperazine ring, creating a semi-rigid structure that enhances selectivity for neuromodulatory receptors while maintaining aqueous solubility (log P predicted: ~2.8) [5] [7]. This scaffold’s protonatable nitrogen atoms facilitate blood-brain barrier (BBB) penetration through adsorptive transcytosis, a critical feature for targeting cerebral kinases and GPCRs [5].
Recent studies validate piperazine-ethanol derivatives as key scaffolds in neurokinin and serotonin receptor modulators. The terminal hydroxyl group forms critical hydrogen bonds with aspartate residues in kinase active sites, as demonstrated in ALK2 inhibitors like MU1700—a brain-penetrant compound leveraging similar pharmacodynamics [5]. Modifications at the piperazine N4 position (e.g., arylation with halogenated pyridines) fine-tune receptor affinity without compromising bioavailability, enabling precise optimization for specific CNS targets [3].
Table 1: Structural and Functional Attributes of Piperazine-Ethanol Hybrids in Drug Development
Structural Feature | Role in Bioactivity | Example Therapeutics |
---|---|---|
Piperazine core | Facilitates salt bridge formation with Glu/Asp residues | Aripiprazole (antipsychotic) |
Ethanol spacer | Optimizes distance between H-bond donors/acceptors | MU1700 (ALK2 inhibitor) [5] |
N4-Aryl substitutions (e.g., TFMP) | Enhances target specificity and metabolic stability | 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol [1] |
Terminal hydroxyl | Mediates H-bonding with kinase hinge regions | Serotonin receptor antagonists |
The 5-chloro-3-(trifluoromethyl)pyridine unit in this compound exemplifies the strategic deployment of TFMP motifs to enhance pharmacophore performance. The trifluoromethyl group’s -I effect (+0.35 σₘ) significantly lowers pyridine pKₐ (predicted pKₐ 14.96 ± 0.10), promoting membrane permeability and resistance to oxidative metabolism [7] [9]. Chlorine at the 5-position further augments electron deficiency, directing electrophilic substitution to the 4-position for selective derivatization—a synthetic advantage exploited in agrochemicals like chlorfluazuron and pharmaceuticals like tipranavir [9].
TFMP derivatives exhibit superior bioactivity profiles compared to non-fluorinated analogs, as demonstrated in fungicides where trifluoromethyl substitution increases binding affinity to cytochrome bc₁ complex by ~40-fold [9]. In 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol, the electron-withdrawing pyridine synergizes with the electron-rich piperazine, creating a "push-pull" system that stabilizes receptor-bound conformations. This motif is increasingly utilized in kinase inhibitors, with over 20% of clinical-stage small molecules incorporating TFMP units to optimize target occupancy and off-target selectivity [2] [4].
Table 2: Bioactive Molecules Incorporating Trifluoromethylpyridine Motifs
TFMP Derivative | Biological Activity | Role of TFMP Unit |
---|---|---|
Tipranavir (antiviral) | HIV-1 protease inhibition | Enhances binding to protease S2 pocket via hydrophobic interactions [9] |
Fluazinam (fungicide) | Uncoupler of oxidative phosphorylation | Increases lipophilicity for membrane penetration |
Sulfoxaflor (insecticide) | Nicotinic acetylcholine receptor agonist | Improves metabolic stability and systemic distribution [9] |
2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol | Kinase inhibitor intermediate | Optimizes electron distribution for receptor binding [1] [3] |
Table 3: Physical Properties of 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol
Property | Value | Measurement Conditions |
---|---|---|
Melting point | 58 °C | Capillary method [1] [10] |
Boiling point | 402.4 ± 45.0 °C | Predicted (760 mmHg) [1] |
Density | 1.367 ± 0.06 g/cm³ | Predicted [7] |
pKₐ | 14.96 ± 0.10 | Predicted (aqueous solution) [1] |
The synthetic versatility of TFMP intermediates enables efficient derivatization via nucleophilic aromatic substitution or transition-metal catalysis. Building block approaches using 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) allow sequential piperazine and ethanol incorporation, as employed in the synthesis of related ALK inhibitors [5] [9]. This modularity accelerates SAR exploration while maintaining the critical trifluoromethyl–pyridine conjugation that underpins optimal π-stacking and dipole interactions in target binding sites [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1